molecular formula C10H9NO2 B13843292 4-Methoxy-3-(2-oxoethyl)benzonitrile

4-Methoxy-3-(2-oxoethyl)benzonitrile

Cat. No.: B13843292
M. Wt: 175.18 g/mol
InChI Key: JWDIIJIFQPIMBJ-UHFFFAOYSA-N
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Description

4-Methoxy-3-(2-oxoethyl)benzonitrile is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzonitrile, featuring a methoxy group and an oxoethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(2-oxoethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzonitrile with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(2-oxoethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3-(2-oxoethyl)benzoic acid.

    Reduction: Formation of 4-methoxy-3-(2-aminoethyl)benzonitrile.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-3-(2-oxoethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2-oxoethyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The methoxy and oxoethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzonitrile: Lacks the oxoethyl group, making it less reactive in certain chemical reactions.

    3-Methoxy-4-(2-oxoethyl)benzonitrile: Positional isomer with different reactivity and properties.

    4-Methoxy-3-(2-hydroxyethyl)benzonitrile: Contains a hydroxyethyl group instead of an oxoethyl group, leading to different chemical behavior.

Uniqueness

4-Methoxy-3-(2-oxoethyl)benzonitrile is unique due to the presence of both methoxy and oxoethyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-methoxy-3-(2-oxoethyl)benzonitrile

InChI

InChI=1S/C10H9NO2/c1-13-10-3-2-8(7-11)6-9(10)4-5-12/h2-3,5-6H,4H2,1H3

InChI Key

JWDIIJIFQPIMBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)CC=O

Origin of Product

United States

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